beta-Estradiol 3,17-disulfate dipotassium salt

Kynurenine aminotransferase KAT-II inhibition Neuroactive steroid

beta-Estradiol 3,17-disulfate dipotassium salt (CAS 17046-60-5) is a synthetic, doubly sulfated conjugated estrogen derived from 17β-estradiol, bearing sulfate esters at both the C3 and C17 positions of the steroid nucleus. It is supplied as the dipotassium salt (C₁₈H₂₂K₂O₈S₂, MW 508.69) at ≥95% purity and is classified as a sulfated steroid.

Molecular Formula C18H22K2O8S2
Molecular Weight 471.6 g/mol
CAS No. 17046-60-5
Cat. No. B099602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Estradiol 3,17-disulfate dipotassium salt
CAS17046-60-5
Molecular FormulaC18H22K2O8S2
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K]
InChIInChI=1S/C18H24O8S2.K/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);/t14-,15-,16+,17+,18+;/m1./s1
InChIKeyCRAJNJFKHRQXBQ-CMZLOHJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Estradiol 3,17-Disulfate Dipotassium Salt (CAS 17046-60-5): A Doubly Sulfated Conjugated Estrogen Tool Compound for Biochemical Inhibition Assays


beta-Estradiol 3,17-disulfate dipotassium salt (CAS 17046-60-5) is a synthetic, doubly sulfated conjugated estrogen derived from 17β-estradiol, bearing sulfate esters at both the C3 and C17 positions of the steroid nucleus. It is supplied as the dipotassium salt (C₁₈H₂₂K₂O₈S₂, MW 508.69) at ≥95% purity and is classified as a sulfated steroid [1]. Biochemically, it functions as a selective inhibitor of glutathione S-transferases (GSTs) and as a potent inhibitor of kynurenine aminotransferase (KAT) isozymes, while exhibiting negligible estrogen receptor binding affinity (0.0004% of estradiol for ERα), making it useful as a non-estrogenic probe in steroid conjugate research [2][3].

Why Generic Substitution Fails for beta-Estradiol 3,17-Disulfate Dipotassium Salt in Biochemical and Analytical Workflows


Closely related compounds—including estradiol 3-sulfate, estradiol 17-sulfate, the free acid form (CAS 3233-70-3), and the disodium salt (CAS 4968-10-9)—differ substantially in enzyme inhibition potency, aqueous solubility, and receptor binding profile. Estradiol 3-sulfate and estrone sulfate are >76-fold weaker KAT-II inhibitors than estradiol disulfate [1]. The free acid form is poorly water-soluble (estimated ~11 mg/mL), whereas the dipotassium salt delivers ≥50 mg/mL clear solution, directly impacting assay preparation and reproducibility . Estradiol itself retains full estrogen receptor activity, unlike the disulfate which is effectively ER-silent [2]. These quantifiable gaps mean that substituting even a structurally similar congener will alter experimental outcomes in inhibition kinetics, solubility-dependent assays, and steroid conjugate transport studies.

Quantitative Differentiation Evidence for beta-Estradiol 3,17-Disulfate Dipotassium Salt Against Closest Analogs


KAT-II Inhibition: 76-Fold Greater Potency of Estradiol Disulfate vs. Estradiol, Estradiol 3-Sulfate, and Estrone Sulfate

In a direct head-to-head enzyme inhibition study using recombinant human KAT-II at pH 7.4 and 37°C, estradiol disulfate exhibited an IC₅₀ of 26.3 ± 1.4 μM (R² = 0.98). Under identical assay conditions, estradiol, estradiol 3-sulfate, and estrone sulfate each showed IC₅₀ values exceeding 2,000 μM (i.e., >2 mM), representing at least a 76-fold selectivity window for estradiol disulfate over these analogs [1]. Molecular modeling attributes this potency gain to the 17-sulfate moiety, which improves inhibition by approximately 10–100-fold relative to estradiol [1].

Kynurenine aminotransferase KAT-II inhibition Neuroactive steroid Tryptophan metabolism

KAT-I Inhibition: Estradiol Disulfate Shows 6.9-Fold Greater Potency Over Estradiol and Mono-Sulfate Analogs

In the same head-to-head study, estradiol disulfate inhibited recombinant human KAT-I with an IC₅₀ of 291.5 ± 19.6 μM (R² = 0.95), whereas estradiol, estradiol 3-sulfate, and estrone sulfate all exhibited IC₅₀ values >2,000 μM [1]. This ~6.9-fold potency difference, while smaller than the KAT-II margin, remains the only measurable KAT-I inhibition within this compound class, as none of the comparators reached 50% inhibition at the highest tested concentration.

Kynurenine aminotransferase-I KAT-I inhibition Enzyme kinetics Tryptophan metabolic pathway

Glutathione S-Transferase Inhibition: Estradiol-3,17-Disulfate Produces Complete Inhibition of Transferases A and C Whereas Mono-Sulfated and Non-Estradiol Steroid Sulfates Are Weaker

In a systematic screen of homogeneous rat glutathione S-transferases A, B, and C using 1-chloro-2,4-dinitrobenzene as substrate, 50 μM estradiol-3,17-disulfate produced essentially complete inhibition of transferases A and C. Estradiol-3-sulfate achieved comparable potency, but estradiol-17-sulfate, pregnenolone sulfate, dehydroisoandrosterone sulfate, and cortisol sulfate were progressively less inhibitory [1]. Transferase AA was unaffected by any steroid tested, confirming target selectivity. Kinetic analysis revealed uncompetitive inhibition for transferases A and C and noncompetitive inhibition for transferase B (ligandin) [1].

Glutathione S-transferase Detoxification enzyme Steroid sulfate inhibitor Xenobiotic metabolism

Aqueous Solubility: Dipotassium Salt Delivers ≥50 mg/mL vs. ~11 mg/mL Estimated for the Free Acid Form

The dipotassium salt (CAS 17046-60-5) dissolves in water to yield a clear, colorless solution at 50 mg/mL . In contrast, the free acid form of estradiol disulfate (CAS 3233-70-3) has an estimated aqueous solubility of approximately 11 mg/mL at 25°C (WSKOW estimate from Log Kow = -0.89) . This represents a ≥4.5-fold solubility advantage for the dipotassium salt, which is critical for achieving the high micromolar concentrations required in enzyme inhibition assays (e.g., KAT-II IC₅₀ = 26.3 μM requires stock solutions well above the free acid's solubility limit).

Aqueous solubility Formulation Biochemical assay preparation Salt form selection

Estrogen Receptor Binding: Estradiol Disulfate Exhibits Negligible ERα Affinity (0.0004% of Estradiol), Confirming Its Utility as a Non-Estrogenic Probe

Estradiol disulfate possesses only 0.0004% of the relative binding affinity of 17β-estradiol for estrogen receptor alpha (ERα) [1]. This near-complete lack of ER activity distinguishes it fundamentally from the parent hormone estradiol (full agonist) and from estradiol 3-sulfate, which can serve as a pro-hormonal reservoir via steroid sulfatase-mediated hydrolysis to active estradiol [2]. The disulfate's ER-silent profile means that in cell-based or tissue experiments, observed effects can be attributed to GST or KAT inhibition, or to transporter interactions, without confounding estrogenic signaling.

Estrogen receptor Binding affinity Non-estrogenic probe Steroid conjugate

Salt Form Identity: Dipotassium Salt Provides Characterized Physicochemical Identity (MW 508.69, mp 217–221°C, ≥95% Purity) for Reproducible Procurement

The dipotassium salt is defined by a molecular weight of 508.69 g/mol (C₁₈H₂₂K₂O₈S₂) and a melting point of 217–221°C . Vendor specifications confirm ≥95% purity by TLC, potassium content of 14.5–16.3% (anhydrous) by ICP, and water content ≤7.8% by KF titration . The disodium salt (CAS 4968-10-9, MW 476.48) differs in counterion mass by 32.21 g/mol and may exhibit different hygroscopicity and solubility behavior. The free acid (CAS 3233-70-3, MW 432.50) lacks counterions entirely. These identity parameters enable unambiguous lot-to-lot verification.

Salt form characterization Quality control Procurement specification Analytical reference

Evidence-Backed Application Scenarios for beta-Estradiol 3,17-Disulfate Dipotassium Salt in Research and Analytical Settings


Kynurenine Aminotransferase (KAT-I/KAT-II) Dual Inhibition Studies in Neuropharmacology

The compound's 26.3 μM IC₅₀ for KAT-II and 291.5 μM for KAT-I—with estradiol, estradiol 3-sulfate, and estrone sulfate all >2,000 μM—makes it the only compound in the estrogen sulfate class capable of inhibiting both KAT isozymes at experimentally accessible concentrations . This enables dose-response studies of kynurenic acid modulation in brain tissue homogenates, primary neuronal cultures, or recombinant enzyme systems without confounding estrogen receptor activity (ERα binding = 0.0004% of estradiol) . The 50 mg/mL aqueous solubility of the dipotassium salt ensures that stock solutions can be prepared at concentrations sufficient to cover the full IC₅₀ range without organic co-solvents that might interfere with enzyme activity .

Glutathione S-Transferase Isozyme Inhibition and Steroid Binding Site Characterization

Because estradiol-3,17-disulfate produces essentially complete inhibition of GST transferases A and C at 50 μM, with distinct kinetic mechanisms (uncompetitive for A and C, noncompetitive for B) , it serves as a biochemical probe for mapping the non-substrate steroid binding site of GST isozymes. The complete protection against affinity-label inactivation of GST 1-1 provided by the disulfate—whereas Δ⁵-androstene-3,17-dione and S-methylglutathione have little effect—further demonstrates its utility in active-site protection experiments . The ≥95% purity and defined potassium content (14.5–16.3%) of the dipotassium salt support reproducible inhibitor titrations .

Steroid Sulfate Transporter and Organic Anion Transporter Substrate Profiling

Estradiol-3,17-disulfate is a recognized substrate of the human organic anion transporter hOAT4 and the sodium-dependent organic anion transporter SOAT (SLC10A6), alongside other steroid sulfates . The quantitative advantage of the dipotassium salt lies in its 50 mg/mL solubility, which permits preparation of high-concentration uptake buffer solutions for transporter kinetics experiments (e.g., Km and Vmax determinations in Xenopus oocyte or mammalian cell expression systems). The negligible ER binding eliminates the concern that observed transport effects are confounded by estrogen receptor-mediated genomic responses in cell-based assays.

Analytical Method Development and Estrogen Sulfate Metabolite Quantification by LC-MS/MS

Validated HPLC-tandem mass spectrometry methods for quantifying estrogen sulfates in human urine have included 17β-estradiol-3,17-disulfate as a target analyte, with extraction recoveries of 97.9–110.7% and precision (%CV) of 4.8–10.9% across four concentration levels . The dipotassium salt's characterized identity (MW 508.69, mp 217–221°C, ≥95% purity) supports its use as a certified reference standard in bioanalytical method validation, ANDA-related impurity profiling, and clinical metabolomics workflows where unambiguous identification of doubly sulfated estradiol metabolites is required .

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